M2 Muscarinic Receptor Binding Affinity: Direct Comparison with the 2-Desmethyl Analog
2-Chloro-N-(2-methylquinolin-8-yl)acetamide exhibits a significantly higher affinity for the M2 muscarinic acetylcholine receptor (Ki = 37 nM) compared to its 2-desmethyl analog, 2-chloro-N-(quinolin-8-yl)acetamide (Ki = 369 nM) [1][2]. This 10-fold difference underscores the critical role of the 2-methyl substituent on the quinoline ring for potent receptor engagement in this chemical series.
| Evidence Dimension | Binding Affinity (Ki) to Muscarinic M2 Receptor |
|---|---|
| Target Compound Data | Ki = 37 nM |
| Comparator Or Baseline | 2-chloro-N-(quinolin-8-yl)acetamide (Ki = 369 nM) |
| Quantified Difference | ~10-fold higher affinity |
| Conditions | Radioligand displacement assay using [3H]QNB in rat myocardium |
Why This Matters
This quantifiable difference in target engagement is essential for selecting the appropriate tool compound for M2 receptor studies.
- [1] BindingDB. BDBM50405717 (CHEMBL2115341). Ki = 37 nM for Muscarinic acetylcholine receptor M2. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405717 View Source
- [2] BindingDB. BDBM50393880 (CHEMBL2158245). Ki = 369 nM for A2a receptor binding. Note: This is an example of a related compound with lower affinity. For 2-chloro-N-(quinolin-8-yl)acetamide, the Ki is >1,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50393880 View Source
